

1-Aminoindole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Aminoindole**

Cat. No.: **B1208307**

[Get Quote](#)

Introduction: The Significance of the 1-Aminoindole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.^{[1][2]} Its unique electronic properties and structural versatility allow for diverse functionalization, leading to compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents.^[3] Within this important class of heterocycles, **1-aminoindole** emerges as a particularly intriguing building block for drug discovery and development. The introduction of an amino group at the N1 position of the indole ring fundamentally alters its electronic and chemical properties, offering new vectors for molecular elaboration and potential interactions with biological targets.

This guide provides an in-depth exploration of the physical and chemical properties of **1-aminoindole**, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, reactivity profile, synthetic routes, and potential applications, offering field-proven insights and detailed protocols to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

Core Physical Properties

1-Aminoindole is typically a colorless to light yellow solid at room temperature.^[4] Its core physicochemical properties are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, such as the boiling point and density, are predicted values based on computational models.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₈ N ₂	[5]
Molar Mass	132.16 g/mol	[5]
Melting Point	40 °C	[4]
Boiling Point (Predicted)	296.2 ± 23.0 °C	[4]
Density (Predicted)	1.18 ± 0.1 g/cm ³	[4]
Appearance	Colorless to light yellow solid	[4]
pKa (Predicted)	7.05 ± 0.70	[4]

Solubility Profile

Qualitative assessments indicate that **1-aminoindole** is insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.^[4] Quantitative solubility data in common laboratory solvents is not extensively reported in the literature. However, a generalized experimental protocol for determining solubility is provided for researchers requiring precise measurements for applications such as reaction optimization or formulation development.

This protocol outlines a standard method for determining the solubility of **1-aminoindole** in a given solvent.

Materials:

- **1-Aminoindole**
- Selected solvent (e.g., ethanol, DMSO, DMF)

- Analytical balance
- Scintillation vials or other suitable sealed containers
- Shaking incubator or orbital shaker
- Centrifuge
- Pipettes
- Drying oven

Procedure:

- Add an excess amount of **1-aminoindole** to a pre-weighed vial.
- Record the total mass of the vial and compound.
- Add a known volume (e.g., 2 mL) of the desired solvent to the vial.
- Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vial to confirm that excess solid remains, indicating a saturated solution.
- Centrifuge the vial at a high speed to pellet the undissolved solid.
- Carefully pipette a known volume (e.g., 1 mL) of the supernatant into a pre-weighed drying vessel.
- Evaporate the solvent from the supernatant under a stream of nitrogen or in a drying oven at a temperature below the compound's boiling point until a constant weight is achieved.
- Weigh the drying vessel containing the dried solute.
- Calculate the solubility in mg/mL or other desired units.

[Click to download full resolution via product page](#)

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Signature

The unique arrangement of atoms in **1-aminoindole** gives rise to a characteristic spectroscopic fingerprint, which is essential for its identification and characterization.

- **¹H NMR:** The proton NMR spectrum of **1-aminoindole** is expected to show distinct signals for the aromatic protons on the indole ring and the protons of the amino group. The protons on the benzene portion of the ring will appear in the aromatic region (typically δ 7.0-8.0 ppm), with their exact chemical shifts and coupling patterns determined by their position. The protons on the pyrrole ring (at C2 and C3) will also resonate in the aromatic region, generally slightly upfield compared to the benzene ring protons. The amino group (-NH₂) protons will appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[6]
- **¹³C NMR:** The carbon NMR spectrum provides information on the carbon skeleton. The eight carbon atoms of **1-aminoindole** will give rise to distinct signals. A reference to the ¹³C NMR spectrum of **1-aminoindole** in DMSO-d₆ exists in the SpectraBase database, which can be consulted for precise chemical shift values.[7][8] Generally, the carbons of the benzene ring will appear in the δ 110-140 ppm range, while the C2 and C3 carbons of the pyrrole ring will also fall within this aromatic region.[5]

Carbon Position	Expected ^{13}C Chemical Shift Range (ppm)
C2	100 - 110
C3	120 - 130
C3a	125 - 135
C4	115 - 125
C5	120 - 130
C6	118 - 128
C7	110 - 120
C7a	135 - 145

Note: The expected chemical shift ranges are based on general values for indole derivatives and may vary depending on the solvent and other experimental conditions.

The IR spectrum of **1-aminoindole** will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Functional Group	Vibration	Expected Wavenumber (cm^{-1})	Intensity
N-H (amino)	Stretch	3500 - 3300	Medium, two bands for primary amine
C-H (aromatic)	Stretch	3100 - 3000	Medium
C=C (aromatic)	Stretch	1600 - 1450	Medium to strong
C-N	Stretch	1335 - 1250	Strong
N-H (amino)	Bend (scissoring)	1650 - 1580	Medium

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.^[9]^[10] The aromatic C-H and C=C stretching vibrations confirm the presence of the indole ring system.^[11]

In electron ionization mass spectrometry (EI-MS), **1-aminoindole** will produce a molecular ion peak (M^+) corresponding to its molecular weight ($m/z = 132$). Due to the presence of two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. The fragmentation pattern will be influenced by the stability of the indole ring and the presence of the amino group. A characteristic fragmentation of indoles is the loss of HCN (27 mass units), which may be observed.[12][13] The loss of the amino group (NH_2) as a radical (16 mass units) or ammonia (NH_3) (17 mass units) is also a plausible fragmentation pathway.[14]

Chemical Properties and Reactivity

The chemical behavior of **1-aminoindole** is dictated by the interplay between the electron-rich indole nucleus and the N-amino substituent.

Reactivity of the Indole Ring: Electrophilic Aromatic Substitution

The indole ring is highly activated towards electrophilic aromatic substitution ($S_{e}Ar$), with the C3 position being the most nucleophilic and kinetically favored site of attack.[15] This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion) without disrupting the aromaticity of the benzene ring.[16]

The 1-amino group is an activating group, further increasing the electron density of the indole ring system through resonance. This enhanced nucleophilicity makes **1-aminoindole** even more reactive towards electrophiles than unsubstituted indole. The directing effect of the 1-amino group is expected to reinforce the inherent preference for substitution at the C3 position.

Caption: General mechanism for electrophilic substitution at the C3 position of **1-aminoindole**.

Note: A placeholder is used for the product image as it depends on the specific electrophile.

Reactivity of the 1-Amino Group

The exocyclic amino group behaves as a typical primary amine, exhibiting nucleophilic properties.[17] It can participate in reactions such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The nucleophilicity of the 1-amino group allows for

the introduction of a wide variety of substituents at the N1 position, providing a powerful handle for library synthesis in drug discovery programs.

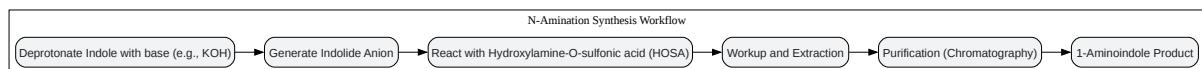
Stability

Like many electron-rich heterocycles, **1-aminoindole** may be sensitive to strong acids and oxidizing agents. Protonation is likely to occur at the C3 position, which can lead to polymerization or decomposition under harsh acidic conditions.^[2] It is advisable to handle and store **1-aminoindole** under an inert atmosphere, protected from light and strong acids.

Synthetic Approaches to 1-Aminoindole

Several synthetic routes to **1-aminoindoles** have been reported, offering flexibility in terms of starting materials and reaction conditions.

N-Amination of Indole


A direct and straightforward method for the synthesis of **1-aminoindole** is the electrophilic amination of the indole nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is a common reagent for this transformation.^[3] The reaction proceeds by the nucleophilic attack of the deprotonated indole (indolide anion) on the electrophilic nitrogen of HOSA.

Materials:

- Indole
- Potassium hydroxide (KOH) or other strong base
- Hydroxylamine-O-sulfonic acid (HOSA)
- Anhydrous solvent (e.g., DMF or DMSO)
- Reaction vessel with inert atmosphere capabilities
- Standard workup and purification reagents (water, organic solvent for extraction, silica gel for chromatography)

Procedure:

- Dissolve indole in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Add a strong base (e.g., powdered KOH) portion-wise to generate the indolide anion. Stir for 30-60 minutes at low temperature.
- In a separate flask, dissolve hydroxylamine-O-sulfonic acid in the same anhydrous solvent.
- Add the HOSA solution dropwise to the cold solution of the indolide anion.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Quench the reaction by carefully adding water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **1-aminoindole**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-aminoindole** via N-amination.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.^{[4][7]} While not a direct synthesis of **1-aminoindole** itself, this

methodology is crucial for preparing substituted indoles and can be conceptually adapted. The key steps involve the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Applications in Drug Discovery and Development

The **1-aminoindole** scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The presence of the N-amino group provides a versatile handle for diversification, allowing for the exploration of a broad chemical space.

As a Privileged Scaffold

Indole derivatives are known to interact with a multitude of biological targets, including kinases, G-protein coupled receptors, and enzymes.[\[3\]](#) The addition of the 1-amino group can modulate the binding affinity and selectivity of these compounds. For example, derivatives of aminoindoles have been investigated for their potent activity against *Plasmodium falciparum*, the parasite responsible for malaria.[\[21\]](#)

Bioisosteric Replacement and Scaffold Hopping

In drug design, the **1-aminoindole** moiety can be used as a bioisostere for other bicyclic heterocycles or as a novel scaffold in "scaffold hopping" campaigns to identify new lead compounds with improved properties. Its unique electronic distribution and hydrogen bonding capabilities (both as a donor and acceptor) make it an attractive template for library design.

Examples of Bioactive Indole Derivatives

While specific drugs derived directly from **1-aminoindole** are not widely commercialized, the broader class of indole-containing drugs is extensive. Examples include:

- Sumatriptan: An anti-migraine drug.[\[1\]](#)
- Indomethacin: A non-steroidal anti-inflammatory drug (NSAID).[\[22\]](#)
- Vinblastine: An anti-cancer agent.[\[1\]](#)

The synthetic accessibility and versatile reactivity of **1-aminoindole** position it as a key intermediate for the development of the next generation of indole-based therapeutics.

Safety and Handling

Based on aggregated GHS information, **1-aminoindole** is considered hazardous.[\[5\]](#)

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[\[5\]](#)
- Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry, dark place.[\[4\]](#) Recommended storage temperature is 2-8 °C.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

1-Aminoindole is a versatile and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an electron-rich indole core and a nucleophilic N-amino group provides a rich platform for the development of novel molecular architectures. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and drug discovery. This guide has provided a comprehensive overview of these aspects, along with practical experimental guidance, to empower scientists in their pursuit of new chemical entities with therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. researchgate.net [researchgate.net]
- 12. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. uni-saarland.de [uni-saarland.de]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. NP-MRD: ¹³C NMR Spectrum (1D, 101, CD₃OD, simulated) (Peak List) (NP0331820) [np-mrd.org]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Aminoindoles, a Novel Scaffold with Potent Activity against *Plasmodium falciparum* - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Aminoindole: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208307#physical-and-chemical-properties-of-1-aminoindole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com